molecular formula C11H9F3N2O B3126518 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole CAS No. 33469-37-3

2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole

Cat. No.: B3126518
CAS No.: 33469-37-3
M. Wt: 242.2 g/mol
InChI Key: XWALBVFWCNKGRZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole is a chemical compound that features both a methoxyphenyl group and a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole typically involves the reaction of 4-methoxyphenyl derivatives with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl ketones as intermediates, which are then subjected to cyclization reactions to form the imidazole ring . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole is unique due to the combination of the methoxyphenyl and trifluoromethyl groups attached to an imidazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biological Activity

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds with imidazole moieties have shown significant cytotoxicity against various cancer cell lines. The compound this compound has been evaluated for its inhibitory effects on tumor growth.

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits potent activity against several cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colorectal cancer). The IC50 values reported were approximately 57.4 μM for DLD-1 and 79.9 μM for MCF-7, indicating a stronger efficacy compared to conventional chemotherapeutics like cisplatin .
Cell LineIC50 (μM)Reference
DLD-157.4
MCF-779.9

The biological activity of imidazole derivatives often involves interaction with cellular targets such as enzymes and receptors. The proposed mechanisms include:

  • Apoptosis Induction : The compound may induce apoptosis through mitochondrial pathways, which are triggered by the interaction with nuclear DNA and subsequent activation of p53 signaling pathways .
  • Receptor Modulation : Imidazole compounds can act on various receptors, including dopamine and histamine receptors, contributing to their diverse pharmacological effects .

Anti-inflammatory and Analgesic Effects

Imidazole derivatives have also been investigated for their anti-inflammatory properties. For example, some studies indicate that related compounds exhibit significant analgesic activity comparable to established anti-inflammatory drugs such as diclofenac .

Activity TypeEfficacy ComparisonReference
Analgesic89% at 100 mg/kg b.w.
Anti-inflammatoryComparable to diclofenac

Antimicrobial Activity

Imidazoles are recognized for their antimicrobial properties as well. The presence of the methoxy and trifluoromethyl groups enhances their activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Synthesis and Evaluation

A recent case study synthesized several imidazole derivatives, including this compound, evaluating their biological activities against a panel of human tumor cell lines. The results indicated that modifications in the imidazole structure significantly influenced the biological potency .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of imidazole derivatives with target proteins. These studies suggest that structural modifications can enhance binding interactions, thereby improving therapeutic efficacy against cancer cells .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-17-8-4-2-7(3-5-8)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALBVFWCNKGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220899
Record name 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33469-37-3
Record name 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33469-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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